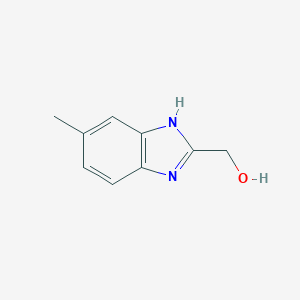

(6-methyl-1H-benzimidazol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUEQHXSSOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350448 | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-02-0 | |

| Record name | 6-Methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Significance Within Benzimidazole Chemistry

The benzimidazole (B57391) core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be readily modified to interact with a wide range of biological targets. The specific substitutions on the benzimidazole ring of (6-methyl-1H-benzimidazol-2-yl)methanol contribute to its distinct chemical properties and reactivity.

The methyl group at the 6-position influences the electronic properties of the benzimidazole ring system. This substituent can affect the molecule's lipophilicity and its ability to participate in various chemical reactions. The methanol (B129727) group at the 2-position provides a reactive site for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. researchgate.netbanglajol.info This hydroxyl group can be oxidized or replaced to create a variety of derivatives.

The planarity of the benzimidazole ring system is a key structural feature. nih.gov This planarity, along with the potential for hydrogen bonding via the N-H and O-H groups, allows for specific interactions with biological macromolecules, a crucial aspect of its applications in medicinal chemistry. nih.govresearchgate.net

Overview of Research Domains and Academic Interest Pertaining to 6 Methyl 1h Benzimidazol 2 Yl Methanol

Established Reaction Pathways for the Synthesis of this compound

The most prominent and well-established method for synthesizing the benzimidazole core is the Phillips condensation reaction. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, typically under acidic conditions and with heating. For the specific synthesis of this compound, the reaction utilizes 4-methyl-1,2-phenylenediamine and glycolic acid.

The mechanism begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzimidazole ring. The use of strong acids like hydrochloric acid or polyphosphoric acid facilitates both the initial acylation and the final dehydration step.

Reaction Scheme for Phillips Condensation:

4-methyl-1,2-phenylenediamine + Glycolic Acid ⟶ this compound + 2H₂O

This traditional method, while reliable, often requires harsh conditions, such as high temperatures and strongly acidic environments, which can limit its applicability for sensitive substrates and raise environmental concerns.

Development of Novel and Green Synthetic Approaches

In response to the limitations of traditional methods, significant research has focused on developing more sustainable and efficient "green" synthetic routes for benzimidazole derivatives. These modern approaches aim to reduce reaction times, minimize waste, and avoid harsh or toxic reagents.

Catalytic Innovations: A variety of catalysts have been explored to facilitate the condensation reaction under milder conditions. For instance, lanthanum chloride has been used as a catalyst in acetonitrile, leading to high yields in shorter reaction times. Nanoparticles, such as those of zinc oxide (ZnO), have also proven effective, enabling the synthesis of compounds like 5-methyl-1H-benzimidazole at moderate temperatures (70 °C). Supported gold nanoparticles (e.g., Au/TiO₂) can catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. The synthesis of benzimidazole derivatives can be dramatically expedited, with reaction times reduced from hours to minutes compared to conventional heating. This technique has been successfully applied to the synthesis of various substituted benzimidazoles, often resulting in higher yields and cleaner reaction profiles. For example, the reaction of 4,5-dichloro-1,2-phenylenediamine with iminoester hydrochlorides in methanol under microwave irradiation at 65 °C for 10 minutes yields the corresponding benzimidazole derivative in high purity.

Solvent-Free and Alternative Media: To further enhance the green credentials of the synthesis, solvent-free approaches have been developed. One such method involves the simple grinding of the reactants (o-phenylenediamine and an aldehyde or acid) in a mortar and pestle, followed by heating, which proceeds with excellent atom economy and without the need for a catalyst. Additionally, deep eutectic solvents (DES) are being explored as environmentally benign reaction media. Researchers have also demonstrated that accelerated synthesis can occur under ambient conditions within charged microdroplets from an electrospray ion source, a metal-free method that can produce yields as high as 93%.

The following table summarizes some of the novel catalytic approaches developed for the synthesis of benzimidazole derivatives.

| Catalyst System | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Lanthanum Chloride | o-phenylenediamine, Aldehydes | Acetonitrile | High yields (85-95%), shorter reaction times (2-4 hours). | |

| ZnO Nanoparticles | 4-methyl-1,2-phenylenediamine, Formic Acid | 70 °C | High yield (94%) for 5-methyl-1H-benzimidazole. | |

| Au/TiO₂ | o-phenylenediamine, Aldehydes | Methanol | Effective for both aryl and alkyl substituted benzimidazoles. | |

| Aqueous extract of Acacia concinna pods | o-phenylenediamine, Aldehydes | Aqueous media | Biocompatible, additive-free, excellent yields. |

Optimization of Reaction Parameters and Process Scale-Up

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis of this compound. Key parameters that are typically adjusted include temperature, reaction time, and the choice of catalyst and solvent.

For traditional Phillips condensation, experiments to ascertain the optimum temperature are crucial; for example, heating o-phenylenediamine and acetic acid at 140°C was found to give the best results in a solvent-free synthesis. The choice of acid catalyst, from mineral acids like HCl to polyphosphoric acid, can also significantly influence the reaction outcome.

In modern catalytic systems, the catalyst loading is a key variable. The reusability of heterogeneous catalysts, such as ZnO nanoparticles, is also a significant factor for process scale-up, making the process more cost-effective and sustainable. Solvent selection impacts reactant solubility, reaction rate, and product isolation. While polar solvents like ethanol (B145695) or methanol are common, the move towards greener alternatives or solvent-free conditions is a major goal in process optimization.

For large-scale production, safety and efficiency are paramount. Continuous flow processing offers a safer and more scalable alternative to traditional batch reactors, especially for reactions involving hazardous reagents like hydrogen gas in reductive cyclizations. A flow process for generating a benzimidazole intermediate demonstrated a 1200-fold increase in space-time yield compared to batch processing, highlighting the potential for significant process intensification.

Derivatization Strategies and Functionalization of the this compound Core

The this compound core is a versatile scaffold that allows for extensive chemical modification at several positions: the imidazole (B134444) nitrogen, the methanol

Comprehensive Spectroscopic and Structural Characterization of 6 Methyl 1h Benzimidazol 2 Yl Methanol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (6-methyl-1H-benzimidazol-2-yl)methanol, both ¹H and ¹³C NMR spectroscopy provide detailed information about its atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The methyl protons (CH₃) on the benzimidazole (B57391) ring typically appear as a singlet in the upfield region, around 2.4-2.5 ppm. The protons of the methylene (B1212753) group (CH₂OH) are expected to produce a singlet at approximately 4.8-4.9 ppm. The aromatic protons on the benzimidazole ring will exhibit distinct signals. Due to the substitution pattern, three aromatic protons will be present, and their chemical shifts and coupling patterns will be characteristic of the 6-methyl-1,2-disubstituted benzene (B151609) ring system. These are expected in the range of 7.1 to 7.6 ppm. The N-H proton of the imidazole (B134444) ring often appears as a broad singlet at a downfield chemical shift, typically above 12 ppm, and its position can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The methyl carbon will have a signal in the aliphatic region, around 21-22 ppm. The methylene carbon of the methanol (B129727) group is expected at approximately 55-60 ppm. The aromatic and imidazole carbons will resonate in the downfield region, typically between 110 and 155 ppm. The exact chemical shifts are sensitive to the substitution on the benzimidazole ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-CH₃ | - | ~21.5 |

| CH₃ | ~2.45 (s, 3H) | - |

| C-CH₂OH | - | ~57.0 |

| CH₂OH | ~4.85 (s, 2H) | - |

| Aromatic CH | ~7.1-7.6 (m, 3H) | ~110-140 |

| Imidazole C2 | - | ~153.0 |

| Imidazole C4/C7 | - | ~135-142 |

| Imidazole C5/C6 | - | ~115-125 |

| NH | >12 (br s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar benzimidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₉H₁₀N₂O), the exact molecular weight is 162.19 g/mol . matrixscientific.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 163.0866 Da.

Electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak (M⁺) at m/z 162. Subsequent fragmentation could involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z 145, or the loss of the entire hydroxymethyl group (•CH₂OH) resulting in a fragment at m/z 131. Another characteristic fragmentation pathway could be the loss of formaldehyde (B43269) (CH₂O) from the molecular ion to yield a fragment at m/z 132.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would primarily show the protonated molecule [M+H]⁺ at m/z 163, which is particularly useful for confirming the molecular weight with minimal fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Possible Identity |

| [M+H]⁺ | 163.0866 | Protonated molecule |

| [M]⁺ | 162.0793 | Molecular ion |

| [M-OH]⁺ | 145 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | 131 | Loss of hydroxymethyl group |

| [M-CH₂O]⁺ | 132 | Loss of formaldehyde |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the methanol group and the N-H stretching of the imidazole ring. The C-H stretching vibrations of the methyl and methylene groups, as well as the aromatic C-H bonds, will appear in the 3100-2850 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1650-1450 cm⁻¹ range. The C-O stretching of the primary alcohol will likely be observed around 1050-1000 cm⁻¹. Bending vibrations for the aromatic ring and the N-H group will be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which is sensitive to non-polar bonds, will complement the IR data. The symmetric stretching of the benzimidazole ring system should give a strong Raman signal. The C-C and C-N stretching vibrations will also be Raman active.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H/N-H stretch | 3400-3200 (broad) | 3400-3200 |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2960-2850 | 2960-2850 |

| C=N/C=C stretch | 1650-1450 | 1650-1450 |

| C-O stretch | 1050-1000 | Weak |

| Aromatic C-H bend | 900-675 | 900-675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole derivatives are known to exhibit strong absorption in the UV region due to π-π* transitions within the aromatic system. For this compound, one would expect to observe absorption maxima (λ_max) in the range of 240-285 nm. The substitution of the methyl and hydroxymethyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent benzimidazole.

Fluorescence spectroscopy can reveal information about the excited state of the molecule. Many benzimidazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (near the λ_max), this compound may exhibit fluorescence emission. The emission wavelength would be longer than the excitation wavelength (Stokes shift). The fluorescence properties, such as quantum yield and lifetime, are sensitive to the molecular environment, including solvent polarity and pH. For instance, related benzimidazole compounds show emission maxima that can be influenced by these factors.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value |

| UV-Vis λ_max | 240-285 nm |

| Molar Absorptivity (ε) | Dependent on concentration and solvent |

| Fluorescence Excitation λ_ex | ~280 nm |

| Fluorescence Emission λ_em | >300 nm (solvent dependent) |

X-ray Diffraction Analysis for Crystalline State Structure Determination

Based on the crystal structures of similar benzimidazole derivatives, it is anticipated that the benzimidazole ring system will be essentially planar. The methanol substituent will have a specific orientation relative to the ring. A key feature of the crystal packing would be the presence of intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent and the N-H group of the imidazole ring are both capable of acting as hydrogen bond donors, while the nitrogen atom of the C=N bond and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds would likely lead to the formation of extended one-, two-, or three-dimensional networks in the solid state, influencing the crystal's stability and physical properties. For example, in the closely related structure of 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, extensive intermolecular hydrogen bonding and π-π stacking interactions are observed. matrixscientific.com

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Information |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Dependent on crystal packing |

| Key Interactions | Intermolecular N-H···N and O-H···N hydrogen bonds, π-π stacking |

| Conformation | Planar benzimidazole ring, specific torsion angle for the C-C-O-H bond |

Computational Chemistry and Theoretical Investigations of 6 Methyl 1h Benzimidazol 2 Yl Methanol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions of (6-Methyl-1H-benzimidazol-2-yl)methanol

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods provide insights into the molecule's geometry, electron distribution, and energetic properties.

Key parameters that would be determined from such calculations include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

While no specific DFT studies on this compound have been found, studies on related benzimidazole (B57391) derivatives consistently utilize methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain these crucial electronic properties.

Molecular Modeling and Docking Studies for Biological Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a ligand (like this compound) to the active site of a target protein.

A typical molecular docking workflow would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be optimized using quantum mechanical methods as described in section 4.1.

Selection and Preparation of the Biological Target: Based on the known biological activities of similar benzimidazole derivatives (e.g., antimicrobial, anticancer), a relevant protein target would be selected from a protein data bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the prepared protein receptor.

Analysis of Binding Interactions: The results would be analyzed to determine the binding affinity (often expressed as a docking score or binding free energy) and to visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

Although no specific docking studies for this compound are published, research on analogous compounds frequently identifies targets such as DNA gyrase, dihydrofolate reductase (DHFR), and various kinases.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. This method allows for the assessment of the stability of a ligand-protein complex obtained from docking studies and the conformational flexibility of the molecule.

An MD simulation study of this compound would typically investigate:

Stability of Ligand-Protein Complexes: By running a simulation of the docked complex, researchers can assess the stability of the binding pose over time by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Conformational Analysis: The simulation can reveal the different conformations that this compound can adopt in solution, providing insights into its flexibility and the accessibility of its functional groups.

Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules, offering a detailed understanding of how the biological environment influences the molecule's structure and properties.

Currently, there are no published MD simulation studies specifically featuring this compound.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods can be used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound. Furthermore, they can be employed to investigate potential reaction mechanisms.

Prediction of Spectroscopic Properties:

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) of this compound can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be calculated to predict the vibrational frequencies corresponding to different functional groups and vibrational modes within the molecule.

Prediction of Reaction Mechanisms:

Computational methods can be used to explore the potential pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and predict reaction rates.

While theoretical predictions of spectroscopic data are common for many organic molecules, specific calculations for this compound have not been reported in the literature.

Biological and Pharmacological Activities of 6 Methyl 1h Benzimidazol 2 Yl Methanol and Its Analogs

Evaluation as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a vital role in the G1/S phase transition. Consequently, inhibitors targeting CDK2 have been a major focus of anticancer drug development. Benzimidazole (B57391) derivatives have emerged as a promising class of CDK inhibitors. For instance, the CDK2/9 inhibitor CYC065 has been explored in preclinical models for its antineoplastic activity. nih.gov Antagonism of CDK2 can lead to a phenomenon known as anaphase catastrophe in cancer cells with an abnormal number of chromosomes (aneuploidy), which inhibits the clustering of extra centrosomes during mitosis, resulting in multipolar cell division and subsequent apoptotic cell death. nih.govnih.gov

Biochemical and Cellular Assays for CDK2 Inhibition

The evaluation of CDK inhibitors requires robust assay systems to determine their potency and selectivity. While traditional biochemical assays using purified enzymes are common, they may not fully reflect the inhibitor's behavior in a cellular environment. nih.gov A significant technological advancement is the development of cell-permeable energy transfer probes that allow for the quantification of target engagement for all 21 human CDKs within living cells. nih.gov These cellular target engagement assays serve as an excellent surrogate for evaluating an inhibitor's selectivity and potency in a more physiologically relevant context. nih.gov Such methods are crucial for systematically characterizing the intracellular activity profiles of compounds like benzimidazole-based CDK inhibitors. nih.gov

Elucidation of Inhibitory Mechanisms Associated with (6-Methyl-1H-benzimidazol-2-yl)methanol

The primary inhibitory mechanism associated with advanced benzimidazole-based CDK2 inhibitors is the induction of anaphase catastrophe. nih.govnih.gov This process is particularly effective against cancer cells that have supernumerary centrosomes, a common feature of aneuploid cancers. nih.gov By inhibiting CDK2, compounds like the inhibitor CYC065 prevent the centrosomes from properly clustering at the spindle poles during mitosis. nih.gov This disruption leads to the formation of multipolar spindles, an unstable configuration that triggers cell death. nih.govnih.gov This mechanism offers a degree of selectivity for cancer cells over normal cells, as the latter typically have the correct number of centrosomes and are less sensitive to this effect. nih.gov

Preclinical Efficacy in Cancer Models (e.g., Breast Cancer, Ovarian Cancer)

The therapeutic potential of benzimidazole derivatives has been demonstrated in various preclinical cancer models. Analogs have shown antiproliferative activity against highly invasive breast cancer cell lines, such as MDA-MB-231. nih.gov Studies indicate that the presence of a methyl group on the benzimidazole ring can be important for this activity. nih.gov

In the context of ovarian cancer, particularly low-grade serous ovarian cancer (LGSOC) which is often resistant to standard chemotherapy, targeted therapies are being explored. nih.gov Preclinical evaluation often relies on advanced models like three-dimensional (3D) cellular systems that incorporate elements of the tumor microenvironment (TME) or patient-derived xenografts (PDX) to better predict clinical outcomes. nih.govnih.gov For instance, the efficacy of MEK inhibitors, which target a pathway frequently mutated in LGSOC, has been shown to delay tumor formation in mouse models. nih.gov The activity of CDK2 inhibitors like CYC065 has been demonstrated in diverse cancer models including lymphoma, lung, colon, and pancreatic cancers, suggesting a broad potential applicability for this class of compounds. nih.gov

Antiviral Efficacy, including HIV-1 Infection Inhibition

The benzimidazole scaffold is also a fruitful source of antiviral agents. Notably, certain derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov A specific class, the 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazoles, was designed to be more flexible than earlier inhibitors, allowing them to retain activity against clinically relevant HIV-1 variants with mutations in the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov

Furthermore, the versatility of the benzimidazole core is highlighted by the discovery of other derivatives that inhibit HIV-1 replication through a different mechanism. One such compound, 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, targets the HIV-1 capsid (CA) protein. nih.gov By interfering with Gag:Gag interactions or capsid transport, this compound inhibits viral replication in the early stages of infection, representing an interesting lead molecule for further optimization. nih.gov This demonstrates that the benzimidazole structure can be adapted to target different viral proteins and processes.

Anticancer Potential and Selectivity in Various Malignancies

The anticancer activity of benzimidazole derivatives extends across a wide range of human cancers. The Development Therapeutics Program (DTP) at the U.S. National Cancer Institute (NCI) has facilitated the screening of novel compounds against a panel of 60 diverse human cancer cell lines. nih.gov Several benzimidazole-based compounds have been evaluated through this program, with some demonstrating remarkable antiproliferative activity, leading to more extensive five-dose testing. nih.gov

For example, the CDK2/9 inhibitor CYC065 has shown effectiveness in preclinical models of lymphoma, lung, colon, and pancreatic cancers, even in tumors expressing the KRAS oncoprotein. nih.gov The cytotoxic effects of other benzimidazole carbamates have been observed in the nanomolar range across the NCI-60 cell line panel, indicating potent and broad-spectrum activity. nih.gov

Table 1: Preclinical Anticancer Activity of Select Benzimidazole Analogs

| Compound Class | Cancer Model(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| CDK2/9 Inhibitor (e.g., CYC065) | Lymphoma, Lung, Colon, Pancreatic Cancer | Induced Anaphase Catastrophe, Repressed Proliferation | nih.gov, nih.gov |

| 1H-Benzimidazol-2-yl Hydrazones | Breast Cancer (MDA-MB-231) | Moderate Cytotoxicity, Microtubule Destabilization | nih.gov |

| Dual EGFR/BRAFV600E Inhibitors | NCI-60 Cell Line Panel | Significant Antiproliferative Activity | nih.gov |

Exploration of Anti-proliferative Mechanisms

The anticancer effects of benzimidazole derivatives are mediated by several distinct anti-proliferative mechanisms.

Induction of Apoptosis: Certain analogs act as dual inhibitors of EGFR and BRAFV600E. nih.gov These compounds have been shown to induce programmed cell death (apoptosis) by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest: A common mechanism for anticancer agents is the disruption of the cell cycle. Halogenated benzofuran (B130515) derivatives, which share some structural similarities with benzimidazoles, have been shown to induce cell cycle arrest in the G2/M phase in liver cancer cells and at the S and G2/M phases in lung cancer cells. nih.gov Similarly, a nocodazole (B1683961) analog featuring a benzimidazole carbamate (B1207046) ester structure also elicited G2/M phase cell cycle arrest. mdpi.com

Microtubule Disruption: The cytoskeleton, particularly microtubules, is a validated target for cancer therapy. Some benzimidazole derivatives function as microtubule destabilizers by interfering with tubulin polymerization. nih.govmdpi.com Nocodazole, a well-known benzimidazole derivative, disrupts microtubule assembly, leading to an altered mitotic spindle and an inability to complete mitosis. mdpi.com This mechanism has also been observed in newer analogs, which impair tubulin assembly into the mitotic spindle, blocking the cell cycle and inducing apoptosis. mdpi.com

Anaphase Catastrophe: As previously discussed, potent CDK2 inhibitors from the benzimidazole class can induce anaphase catastrophe, a form of mitotic cell death that is particularly effective in aneuploid cancer cells. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Benzimidazole |

| CYC065 | CDK2/9 Inhibitor |

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole | Benzimidazole, NNRTI |

| 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole | Benzimidazole, HIV-1 CA Inhibitor |

| Nocodazole | Benzimidazole, Microtubule Depolymerizing Agent |

| Bax | Pro-apoptotic Protein |

| Bcl-2 | Anti-apoptotic Protein |

| Caspase-3 | Effector Caspase |

| Caspase-8 | Initiator Caspase |

| Trametinib | MEK Inhibitor |

Modulatory Effects on Ebi2 Pathway

Currently, there is a lack of specific scientific literature detailing the modulatory effects of this compound or its direct analogs on the Epstein-Barr virus-induced G-protein coupled receptor 2 (Ebi2) pathway. The Ebi2 pathway is crucial for adaptive immunity, and its modulation can have significant implications for inflammatory and autoimmune diseases. While the broader class of benzimidazole derivatives has been investigated for various pharmacological activities, their interaction with the Ebi2 pathway remains an area for future research.

Antimicrobial and Antifungal Spectrum of Activity

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties. Various analogs of this compound have demonstrated notable activity against a range of pathogens.

N,2,6-trisubstituted 1H-benzimidazole derivatives have shown particular promise as antimicrobial agents. nih.govrsc.org For instance, a compound identified as 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole) exhibited significant antibacterial activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 4-16 μg/mL. nih.govrsc.org This compound also displayed good activity against Escherichia coli and Streptococcus faecalis with an MIC of 16 μg/mL. nih.govrsc.org The presence of a chloro group at the para position of the phenyl ring at C-2 and a benzyl (B1604629) group at N-1 of the 6-methyl-1H-benzimidazole scaffold were found to be desirable for enhanced antibacterial and antifungal activity. nih.gov

Furthermore, hybrids of benzimidazole with other heterocyclic rings, such as triazoles, have been synthesized and evaluated for their antimicrobial potential. nih.gov Certain benzimidazole-triazole hybrids displayed pronounced antibacterial activity against Staphylococcus aureus and E. coli. nih.gov

In the realm of antifungal activity, benzimidazole derivatives have also shown significant efficacy. Studies on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives revealed high antifungal activity when compared to the standard drug ketoconazole. benthamscience.com Specifically, derivatives bearing 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were identified as the most active compounds. benthamscience.com Other research has indicated that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibit potent antifungal activities against various species of Candida and Aspergillus. nih.gov

The antimicrobial activity of some benzimidazole derivatives is summarized in the table below.

| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole (4c) | MSSA, MRSA | 4-16 μg/mL | nih.govrsc.org |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole (4c) | E. coli, S. faecalis | 16 μg/mL | nih.govrsc.org |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida species | High activity | benthamscience.com |

| 1-nonyl-1H-benzo[d]imidazole | Candida, Aspergillus | Potent activity | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida, Aspergillus | Potent activity | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Several studies have highlighted the antioxidant potential of benzimidazole derivatives, which are capable of scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. nih.govnih.govdergipark.org.trtandfonline.com While benzimidazole and its 2-alkyl derivatives may not possess direct antioxidant activity, they can act as retarders of metal-catalyzed autoxidations. researchgate.net In contrast, 5-hydroxybenzimidazoles have demonstrated marked antioxidant properties. researchgate.net

The introduction of specific substituents onto the benzimidazole core can significantly enhance its antioxidant capacity. For example, some novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties at the N1 position have shown significant effects in inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes. nih.govtandfonline.com These compounds were also able to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating their free radical scavenging properties. nih.govtandfonline.com

One study investigated imines containing 1H-benzimidazoles and found that a compound with a p-bromophenyl substituent at the second position of the benzimidazole ring exhibited a 57% inhibition of lipid peroxidation, which was comparable to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

The antioxidant activities of various benzimidazole derivatives are summarized in the table below.

| Derivative Type | Antioxidant Activity | Reference |

| 5-Hydroxybenzimidazoles | Marked antioxidant properties | researchgate.net |

| Benzimidazoles with N1-thiosemicarbazide/triazole moieties | Inhibition of lipid peroxidation, DPPH radical scavenging | nih.govtandfonline.com |

| Imines with p-bromophenyl at C2 | 57% inhibition of lipid peroxidation | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of benzimidazole derivatives. For antimicrobial activity, research on N,2,6-trisubstituted 1H-benzimidazole derivatives has indicated that substitutions at the N-1, C-2, and C-6 positions are important for their biological effects. nih.gov

Specifically for antibacterial and antifungal activities, the presence of an N-benzyl group and a chloro or nitro group in the aromatic ring at position 2 of the 1H-benzimidazole scaffold is desirable for enhanced potency. nih.gov The 6-methyl group, as present in the parent compound of interest, is also a key feature in some of the more active antimicrobial derivatives identified. nih.gov

The antifungal activity of benzimidazole derivatives is also influenced by the nature of the substituent. For instance, in a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, the presence of heterocyclic rings like 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole was associated with the most potent antifungal effects. benthamscience.com Furthermore, for 1-alkyl-1H-benzo[d]imidazoles, the length of the alkyl chain appears to play a role, with 1-nonyl and 1-decyl derivatives showing strong antifungal activity. nih.gov

These SAR insights provide a roadmap for the rational design of new and more effective antimicrobial and antifungal agents based on the this compound scaffold.

Investigations into Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of benzimidazole derivatives are complex and can be variable. ibmc.msk.runih.gov Generally, these compounds are subject to first-pass metabolism in the liver, where they are converted into both active and inactive metabolites. ibmc.msk.runih.gov This extensive metabolism can result in low absolute bioavailability when administered orally, with reported values ranging from 2% to 60%. ibmc.msk.runih.gov

Benzimidazole derivatives can bind to plasma proteins and blood cell components, which influences their distribution within the body. ibmc.msk.runih.gov They often exhibit a multi-compartment pharmacokinetic model. ibmc.msk.runih.gov For many benzimidazoles, the pharmacokinetic profile is linear at low doses, but this linearity may be lost at higher doses. ibmc.msk.runih.gov

The limited water solubility of many benzimidazoles is a key factor affecting their absorption. msdvetmanual.com Dissolution is often dependent on the pH of the gastrointestinal tract. msdvetmanual.com In ruminants, for example, the acidic environment of the abomasum enhances the dissolution of these compounds. msdvetmanual.com Strategies to improve the pharmacokinetic profiles of benzimidazoles, such as modifying feeding regimens to alter gastrointestinal transit time, have been explored to enhance their efficacy. msdvetmanual.com

The pharmacodynamic actions of benzimidazole derivatives are diverse and depend on their specific chemical structures. For instance, their well-known anthelmintic activity is primarily due to their ability to bind to β-tubulin, disrupting microtubule formation in the parasites. However, the specific pharmacodynamic mechanisms underlying the antimicrobial and antioxidant effects of this compound and its analogs are still under investigation and are likely linked to different molecular targets. nih.gov

Medicinal Chemistry and Drug Discovery Applications of 6 Methyl 1h Benzimidazol 2 Yl Methanol

Role as a Lead Compound and Privileged Scaffold in Drug Design

(6-Methyl-1H-benzimidazol-2-yl)methanol serves as a valuable lead compound in the drug discovery process. A lead compound is a chemical starting point for the design of new drugs, exhibiting promising, albeit often modest, biological activity. The inherent structural features of the benzimidazole (B57391) core, including its ability to participate in hydrogen bonding and π-π stacking interactions, provide a solid foundation for molecular recognition by various enzymes and receptors. nih.gov

The presence of a methyl group at the 6-position and a methanol (B129727) group at the 2-position of the benzimidazole ring in this compound offers specific advantages. The methyl group can enhance binding to target proteins through hydrophobic interactions and can influence the electronic properties of the aromatic system. The methanol group at the 2-position provides a crucial handle for synthetic modification, allowing for the facile introduction of diverse functionalities to explore the chemical space around the core scaffold.

Initial studies have demonstrated the biological potential of this scaffold. For instance, this compound and its close analogues have been synthesized and evaluated for their biological activities. One study reported the synthesis of 1H-benzimidazol-2-ylmethanol, a closely related compound, and its subsequent evaluation, which revealed moderate antioxidant and prominent cytotoxic activities. researchgate.net This preliminary evidence of bioactivity underscores the potential of the (substituted)-1H-benzimidazol-2-yl)methanol framework as a starting point for developing more potent and selective drug candidates.

The benzimidazole scaffold itself is a component of numerous FDA-approved drugs, highlighting its clinical significance. rsc.org This history of successful clinical translation further validates the use of benzimidazole-containing compounds like this compound as promising lead structures in drug discovery campaigns.

Strategies for Lead Optimization and Compound Development

Once a lead compound like this compound is identified, lead optimization becomes the central focus. This process involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. Several strategies have been effectively employed to develop derivatives of the this compound scaffold.

A primary strategy involves the modification of the methanol group at the 2-position . This hydroxyl group can be readily oxidized to an aldehyde, which then serves as a versatile intermediate for the synthesis of a wide range of derivatives. For example, benzimidazole-chalcone hybrids have been synthesized starting from (1H-benzo[d]imidazol-2-yl)methanol, an analogue of the title compound. nih.gov These hybrids have shown promising activity as non-intercalative topoisomerase II catalytic inhibitors, demonstrating that significant changes at the 2-position can lead to potent and specific anticancer agents. nih.gov

Another key optimization strategy is N-alkylation or N-arylation at the benzimidazole nitrogen atoms . This modification can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds. Research on N,2,6-trisubstituted 1H-benzimidazole derivatives, which are direct derivatives of this compound, has shown that the introduction of various substituents at the nitrogen atom can lead to potent antimicrobial and anticancer agents. nih.gov For instance, the compound 2-(4-chlorophenyl), 6-methyl, N-benzyl)-1H-benzimidazole demonstrated significant activity, highlighting the importance of the N-substituent in modulating biological activity. nih.gov

Furthermore, functionalization of the benzene (B151609) ring provides another avenue for lead optimization. While the parent compound has a methyl group at the 6-position, the introduction of other substituents can fine-tune the electronic and steric properties of the molecule. For example, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline involved the functionalization of a related benzimidazole core via a Suzuki reaction, a powerful tool for creating carbon-carbon bonds and introducing diverse aryl groups.

These optimization strategies, often guided by structure-activity relationship (SAR) studies and computational modeling, allow for the systematic exploration of the chemical space around the this compound scaffold to develop compounds with enhanced therapeutic potential.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases like cancer often involve multiple pathological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially powerful approach to enhance therapeutic efficacy and overcome drug resistance. The benzimidazole scaffold is particularly well-suited for the development of multi-targeting agents. researchgate.net

Derivatives of this compound have shown potential for interacting with multiple biological targets. For instance, research on N,2,6-trisubstituted 1H-benzimidazole derivatives has suggested that these compounds may act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in both microbial and cancer chemotherapy. nih.govnih.gov

Furthermore, the broader class of benzimidazole derivatives has been shown to inhibit a range of protein kinases that are crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov Some benzimidazole-triazole hybrids have demonstrated inhibitory activity against EGFR, VEGFR-2, and Topoisomerase II, showcasing the potential for multi-target engagement. nih.gov

The development of benzimidazole-based compounds as inhibitors of epigenetic targets, such as histone deacetylases (HDACs), is another promising area of research. rsc.org Given that derivatives of this compound have shown potent anticancer activity, it is plausible that they could also exert their effects through the modulation of multiple targets, including those involved in epigenetic regulation.

The exploration of the polypharmacological profile of this compound and its derivatives is an active area of research. By designing compounds that can simultaneously modulate multiple key signaling nodes, it may be possible to develop more effective and durable therapies for complex diseases.

Other Applied Research Directions for 6 Methyl 1h Benzimidazol 2 Yl Methanol

Investigation as a Corrosion Inhibitor: Mechanistic Studies and Performance Evaluation

The detrimental impact of corrosion on industrial infrastructure has propelled the search for effective corrosion inhibitors. Benzimidazole (B57391) derivatives have emerged as a promising class of compounds for the protection of metals, particularly steel, in acidic environments. The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The corrosion inhibition mechanism of benzimidazole derivatives is primarily understood through the principles of chemical adsorption. The benzimidazole molecule, rich in heteroatoms (nitrogen) and π-electrons from the aromatic rings, can interact with the vacant d-orbitals of iron atoms on the steel surface. This interaction facilitates the formation of a coordinate bond, leading to a stable adsorbed layer. The presence of substituents on the benzimidazole ring can further enhance this protective action. For instance, the methyl group at the 6-position in (6-methyl-1H-benzimidazol-2-yl)methanol can increase the electron density on the benzimidazole ring system, thereby strengthening the bond between the inhibitor and the metal.

The performance of benzimidazole-based corrosion inhibitors is typically evaluated using a combination of electrochemical techniques and surface analysis. Potentiodynamic polarization studies reveal the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process. A significant shift in the corrosion potential and a reduction in the corrosion current density in the presence of the inhibitor are indicative of its effectiveness. Electrochemical Impedance Spectroscopy (EIS) provides further insights into the formation of the protective film and the resistance of the metal to charge transfer.

While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for its potential as a corrosion inhibitor. For example, studies on 2-substituted benzimidazole derivatives have demonstrated significant inhibition efficiencies for steel in acidic media. nih.govkfupm.edu.sarsc.orgbohrium.comcapes.gov.brresearchgate.netrsc.orgpku.edu.cn

Table 1: Examples of Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Steel in HCl Solution

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| 2-(2-aminophenyl)-1H-benzimidazole | 3 mM | 87.09 | nih.gov |

| 2-(2-hydroxophenyl)-1H-benzimidazole | 3 mM | 85.06 | nih.gov |

| 2-aminomethyl benzimidazole | - | - | capes.gov.br |

| bis (2-benzimidazolylmethyl) amine | - | - | capes.gov.br |

| tri (2-benzimidazolylmethyl) amine | - | - | capes.gov.br |

| 2-mercaptobenzimidazole | - | - | pku.edu.cn |

| 2-amidobenzimidazole | - | - | pku.edu.cn |

| 2-methylbenzimidazole | - | - | pku.edu.cn |

Note: This table presents data for analogous compounds to illustrate the potential efficacy of benzimidazole derivatives as corrosion inhibitors. The specific performance of this compound would require direct experimental evaluation.

Theoretical studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, complement experimental findings by providing a molecular-level understanding of the inhibitor-metal interaction. These computational methods can predict the adsorption energy, the orientation of the inhibitor molecule on the surface, and the electronic properties that govern the inhibition process. nih.govrsc.orgbohrium.compku.edu.cn

Coordination Chemistry and Metal Complexation Studies Involving this compound

The field of coordination chemistry explores the formation of complex compounds through the interaction of a central metal atom or ion with one or more surrounding molecules or ions, known as ligands. Benzimidazole and its derivatives are versatile ligands due to the presence of multiple potential donor atoms, primarily the nitrogen atoms of the imidazole (B134444) ring. researchgate.net The methanol (B129727) group at the 2-position of this compound introduces an additional coordination site, the oxygen atom, allowing for chelation and the formation of stable metal complexes.

The coordination behavior of benzimidazole-based ligands has been extensively studied with a variety of transition metals, including cobalt, nickel, copper, zinc, and cadmium. nih.govrsc.orgrsc.orgnih.govresearchgate.nettandfonline.com The resulting metal complexes exhibit diverse geometries and coordination modes, influenced by the nature of the metal ion, the substituents on the benzimidazole ring, and the reaction conditions.

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H, C=N, and O-H bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

A study on a closely related derivative, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, has reported the synthesis and characterization of Cobalt(II) complexes. tandfonline.com This research provides a valuable precedent for the expected coordination behavior of this compound. The ability of such ligands to form stable complexes with various metal ions opens up possibilities for their application in catalysis, materials science, and bioinorganic chemistry. nih.gov

Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole complexes | nih.govnih.govresearchgate.net |

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cu(II), Cd(II) | Homoleptic and heteroleptic complexes | rsc.org |

| Imidazole and Benzimidazole | Fe(III), Ni(II) | Mixed-ligand complexes | rsc.org |

| (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative | Co(II) | - | tandfonline.com |

Note: This table showcases the diversity of metal complexes formed with related benzimidazole ligands, suggesting the potential of this compound as a versatile ligand.

Future Perspectives and Emerging Research Opportunities for 6 Methyl 1h Benzimidazol 2 Yl Methanol

Identification of Novel Molecular Targets

The future development of (6-methyl-1H-benzimidazol-2-yl)methanol hinges on the identification and validation of novel molecular targets. The broad bioactivity of the benzimidazole (B57391) class suggests that this specific compound may interact with multiple cellular components crucial for disease progression. tandfonline.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting and understanding these interactions, paving the way for rational drug design. nih.goveprajournals.comresearchgate.net

Key areas for target identification include:

Oncogenic Proteins: Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer cell proliferation and survival. nih.govtandfonline.com Potential targets for this compound could include:

Microtubules: Many benzimidazoles, such as albendazole and mebendazole, function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.govbiotech-asia.org

Kinases: These enzymes are often dysregulated in cancer. Benzimidazoles have been developed as inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR), protein kinase CK2, and cyclin-dependent kinase 9 (CDK9). nih.govukm.mychiba-u.jp

DNA and Associated Enzymes: Some derivatives interfere with DNA replication and transcription by acting as topoisomerase inhibitors or DNA intercalating agents. biotech-asia.org Others, like the FDA-approved drug Rucaparib, inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.gov

Lysine Demethylases (KDMs): Certain benzimidazole-based molecules have been identified as inhibitors of KDM enzymes, which play a role in aggressive cancers like prostate cancer. mdc-berlin.de

Microbial Enzymes: The benzimidazole scaffold is the basis for several antimicrobial agents. nih.gov Future research could explore the activity of this compound against key microbial enzymes, such as:

Bacterial Topoisomerases: DNA gyrase and topoisomerase II are validated targets for antibacterial agents, and molecular docking studies have shown that benzimidazole derivatives can bind to these proteins. researchgate.netaip.org

Viral Proteins: Halogenated benzimidazole nucleosides were among the first antiviral compounds synthesized, and other derivatives have shown activity against HIV-1 reverse transcriptase. nih.govmdpi.com

The table below summarizes potential molecular targets for this compound based on the known activities of the broader benzimidazole class.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Cytoskeletal Proteins | β-tubulin | Cancer |

| Protein Kinases | EGFR, CK2, CDK9, BRAF | Cancer |

| DNA Repair Enzymes | Topoisomerase I/II, PARP | Cancer |

| Epigenetic Modulators | Lysine Demethylases (KDMs) | Cancer, Inflammatory Diseases |

| Microbial Enzymes | DNA Gyrase, Cytochrome P450 | Infectious Diseases |

| Receptors | Angiotensin II Receptor, Histamine H1 Receptor | Hypertension, Allergies |

| Ion Channels | Proton Pumps | Gastroesophageal Reflux Disease |

Development of Advanced Delivery Systems and Formulations

A significant challenge for many benzimidazole compounds is their poor aqueous solubility and limited bioavailability, which can hinder their clinical translation. gsconlinepress.comgsconlinepress.com Future research on this compound must focus on developing advanced drug delivery systems to overcome these pharmacokinetic limitations. gsconlinepress.comresearchgate.net

Emerging strategies include:

Nanotechnology-Based Systems: Nanocarriers offer a transformative approach to improving the delivery of benzimidazole-based drugs. biotech-asia.org These systems can enhance solubility, improve stability, prolong circulation time, and enable targeted delivery to disease sites. gsconlinepress.comgsconlinepress.com

Nanoparticles: Encapsulating the compound in polymeric nanoparticles, lipid nanoparticles, or nanostructured lipid carriers can dramatically improve its pharmacokinetic profile and therapeutic efficacy. gsconlinepress.comresearchgate.net This approach can increase local drug concentrations at a tumor site through the enhanced permeability and retention (EPR) effect while minimizing systemic toxicity. gsconlinepress.com

Targeted Nanocarriers: The surface of nanoparticles can be modified with ligands such as folate or transferrin to actively target receptors that are overexpressed on tumor cells, thereby increasing cellular uptake and cytotoxicity. researchgate.net

Cyclodextrin Complexation: Cyclodextrins are molecules capable of forming inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and bioavailability. biotech-asia.orgmdpi.com Studies with flubendazole, another benzimidazole derivative, have shown that complexation with randomly methylated β-cyclodextrin can improve its anticancer potential while reducing toxicity to normal cells. mdpi.com

Prodrug Design: Converting this compound into a prodrug—an inactive precursor that is metabolized into the active form in the body—is another promising strategy. biotech-asia.org Ester and phosphate derivatives are common prodrug approaches that can improve absorption and pharmacokinetic characteristics. biotech-asia.org

Integration into Combination Therapies

Combining this compound with existing therapeutic agents could lead to synergistic effects, overcome drug resistance, and enhance treatment efficacy. chiba-u.jpnih.gov The multi-targeted nature of many benzimidazoles makes them attractive candidates for combination regimens in various diseases. tandfonline.com

Potential combination strategies include:

Anticancer Combinations:

With Chemotherapy: Benzimidazole derivatives have shown synergistic effects when combined with conventional chemotherapeutic agents. For instance, oxfendazole enhances the efficacy of cisplatin in non-small cell lung cancer models. nih.gov

With Targeted Therapies: Combining benzimidazoles with specific kinase inhibitors could be a powerful strategy. Studies have shown that methiazole, a benzimidazole derivative, acts synergistically with the MEK inhibitor trametinib in KRAS-mutant lung cancer cells. chiba-u.jp

Antimicrobial Combinations:

Overcoming Resistance: In infectious diseases, combination therapy can combat resistance. A benzimidazole derivative that lacked activity against Gram-negative bacteria with intact efflux pumps regained partial activity when combined with colistin. nih.gov This suggests a potential role in breaking down bacterial defense mechanisms.

The table below provides examples of combination therapies involving benzimidazole derivatives, suggesting potential future avenues for this compound.

| Benzimidazole Derivative | Combined Agent | Disease Model | Observed Effect |

| Methiazole / Fenbendazole | Trametinib (MEK Inhibitor) | KRAS-Mutant Lung Cancer | Synergistic cytotoxicity |

| Oxfendazole | Cisplatin | Non-Small Cell Lung Cancer | Enhanced inhibition of cancer cell viability |

| Albendazole | Radiation Therapy | Various Cancers | Synergistic anti-tumor effects |

| Carbendazim | Astaxanthin | Breast Cancer | Enhanced tumor cell inhibition |

| Compound 6c (a novel benzimidazole) | Colistin | Gram-Negative Bacteria | Partial restoration of antibacterial activity |

Exploration of New Therapeutic Indications

The benzimidazole scaffold is associated with an exceptionally broad range of pharmacological activities, suggesting that this compound could be repurposed or developed for new therapeutic uses beyond its initial screening hits. nih.govresearchgate.net Its diverse biological effects warrant investigation into a variety of disease areas. researchgate.netmdpi.com

Potential new indications include:

Anti-inflammatory Diseases: Certain benzimidazole derivatives exhibit potent anti-inflammatory properties. frontiersin.orgmdpi.com The mechanism may involve the inhibition of inflammatory pathways and mediators. nih.gov

Antiviral Infections: The benzimidazole core is found in antiviral agents. Given the constant threat of emerging viral diseases, screening this compound against a panel of viruses, including coronaviruses and influenza, could be a fruitful endeavor. ijpsjournal.com

Antiparasitic Diseases: Benzimidazoles like albendazole and mebendazole are cornerstone drugs in the treatment of helminthic infections. pharmatutor.orgijpsjournal.com The title compound could be tested against a range of parasites.

Neurodegenerative Diseases: Some studies have reported that benzimidazole derivatives possess neuroprotective and anti-Alzheimer properties, opening an intriguing avenue for research. mdpi.com

Metabolic Disorders: The scaffold has also been linked to antidiabetic effects, presenting another potential area for therapeutic exploration. mdpi.commdpi.com

Interdisciplinary Research Collaborations

Maximizing the therapeutic potential of this compound will require a concerted effort from researchers across multiple disciplines. Such collaborations are essential to bridge the gap from basic chemical synthesis to clinical application.

Key collaborations should include:

Medicinal and Synthetic Chemists: To synthesize novel analogues of the parent compound, establish structure-activity relationships (SAR), and optimize its properties for improved potency and reduced toxicity. nih.gov Green chemistry approaches, such as microwave-assisted synthesis, can streamline this process. acs.org

Computational Biologists and Chemists: To perform in silico studies, including molecular docking and dynamic simulations, to predict binding modes, identify potential targets, and guide the rational design of more effective derivatives. eprajournals.comnih.gov

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to elucidate the mechanism of action, evaluate efficacy in disease models, and understand the compound's effects on cellular pathways like apoptosis and cell cycle arrest. tandfonline.comchiba-u.jp

Material Scientists and Pharmaceutical Technologists: To design and fabricate advanced drug delivery systems, such as nanoparticles and other formulations, to address challenges like poor solubility and enhance bioavailability. gsconlinepress.combiointerfaceresearch.com

Clinical Researchers: To translate promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of the compound in humans, both as a monotherapy and as part of combination regimens. nih.gov

Through such integrated efforts, the scientific community can systematically explore and potentially unlock the full therapeutic value of this compound for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (6-methyl-1H-benzimidazol-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and carboxylic acids or their equivalents. For example, acetyl chloride in methanol under reflux conditions is used to introduce acetyl groups to the benzimidazole core . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol for recrystallization), and reaction time to minimize by-products. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound determined, and what structural features are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural parameters include dihedral angles between aromatic planes (e.g., 6.9° between benzimidazole and phenol groups) and hydrogen-bonding networks (N–H⋯O and O–H⋯N interactions) that stabilize the 3D lattice . Data collection at controlled temperatures (e.g., 100 K) improves resolution .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm methylation at the 6-position.

- FTIR : Peaks near 3400 cm (O–H stretch) and 1600 cm (C=N/C=C in benzimidazole) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions in XRD vs. gas-phase calculations). Use hybrid approaches:

- Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized geometries.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

- Validate hydrogen-bonding motifs using temperature-dependent NMR or IR spectroscopy .

Q. What strategies improve synthetic yield while minimizing by-products in benzimidazole functionalization?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps.

- Microwave-assisted synthesis : Reduces reaction time and side reactions (e.g., oxidation of methanol solvent).

- Protecting groups : Temporarily block reactive hydroxyl groups during methylation to prevent undesired substitutions .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) at the 6-methyl or phenol positions.

- Biological assays : Test cytotoxicity (e.g., MTT assay), enzyme inhibition (e.g., kinase assays), and binding affinity (e.g., SPR) to identify key functional groups .

- Computational docking : Map interactions between the compound and target proteins (e.g., ATP-binding sites in kinases) using software like AutoDock .

Q. What experimental approaches validate hydrogen-bonding networks in solid-state structures?

- Methodological Answer :

- Variable-temperature XRD : Observe thermal expansion effects on hydrogen-bond distances.

- Solid-state NMR : Probe H–N correlations to confirm N–H⋯O interactions.

- Thermogravimetric analysis (TGA) : Assess stability of solvated forms (e.g., methanol 1.13-solvate) and their dehydration pathways .

Methodological Notes

- Data Reproducibility : Always report crystallographic parameters (e.g., CCDC deposition numbers) and spectroscopic conditions (e.g., NMR solvent, frequency) .

- Safety : Methanol and acetyl chloride require handling in fume hoods with appropriate PPE.

- Ethical Reporting : Disclose any solvent/method biases in SAR studies to avoid overinterpretation of bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.